tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate is a synthetic organic compound with the molecular formula C12H15IN2O2. It is characterized by the presence of a tert-butyl ester group, a cyano group, and an iodine atom attached to a pyrrole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate typically involves the reaction of 2-cyano-4-iodo-3-methyl-1H-pyrrole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the pyrrole ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group, while oxidizing agents like potassium permanganate (KMnO4) can oxidize the pyrrole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while reduction of the cyano group can produce amine derivatives .
Scientific Research Applications
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl cyanoacetate: Similar in structure but lacks the pyrrole ring and iodine atom.
tert-Butyl acetate: Similar ester group but lacks the cyano and pyrrole functionalities.
tert-Butyl 4-iodobenzoate: Contains an iodine atom but differs in the aromatic ring structure.
Uniqueness
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate is unique due to the combination of its cyano, iodine, and pyrrole functionalities, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H15IN2O2 |
---|---|
Molecular Weight |
346.16 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyano-4-iodo-3-methylpyrrol-1-yl)acetate |
InChI |
InChI=1S/C12H15IN2O2/c1-8-9(13)6-15(10(8)5-14)7-11(16)17-12(2,3)4/h6H,7H2,1-4H3 |
InChI Key |
DFHUSAKSMHDPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1I)CC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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